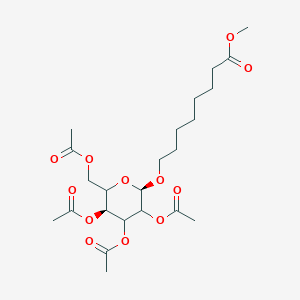

8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 8-Methoxycarbonyloctanoyl derivatives involves the preparation of glycosides with potential activity against infections like Trypanosoma cruzi. The process includes treating Tri-O-acetyl-1,2-O-(1-methoxyethylidene) derivatives with alcohols in the presence of mercuric bromide to yield orthoesters, which rearrange into the desired glycosides (Tsui & Gorin, 1986).

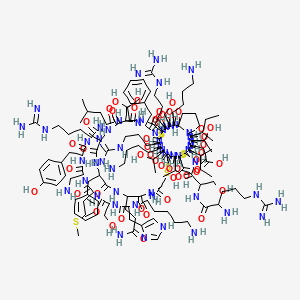

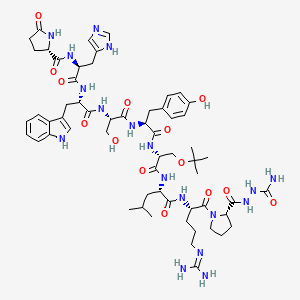

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by their complex glycosidic linkages and protective groups, essential for further chemical reactions. The 1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose derivatives serve as key intermediates, facilitating the synthesis of various glycosides with extensive applications in bioorganic chemistry (Ohlsson & Magnusson, 2000).

Chemical Reactions and Properties

These compounds are involved in numerous chemical reactions, including glycosylation processes that are pivotal for the synthesis of complex glycosides. The efficiency and selectivity of these reactions, such as the formation of galabiosides, underscore the compound's versatility in synthetic chemistry (Ohlsson & Magnusson, 2000).

Physical Properties Analysis

While specific studies detailing the physical properties of 8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside are limited, related glycosides exhibit crystalline forms, which aids in purification and structural analysis processes. Such characteristics are crucial for understanding the compound's behavior and stability under various conditions.

Chemical Properties Analysis

The chemical properties of 8-Methoxycarbonyloctanoyl derivatives are defined by their reactivity, especially in glycosylation reactions. These properties facilitate the synthesis of neoglycoconjugates, highlighting the compound's significance in the study of carbohydrate-lectin interactions and the preparation of liposomes (Becker, Furneaux, Reck, & Zubkov, 1999).

Aplicaciones Científicas De Investigación

Biological Effects of Gum Arabic

Gum Arabic (GA) contains beta-D-galactopyranosyl units, similar to the galactopyranoside part of the requested compound. GA demonstrates various biological effects, such as antioxidant properties and potential in protecting against hepatic, renal, and cardiac toxicities in rats. Despite mixed results in studies, GA's role in lipid metabolism and its antimicrobial and proabsorptive properties suggest its use in medical and dietary applications (Ali, Ziada, & Blunden, 2009).

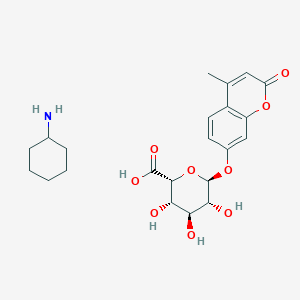

Pharmacological Properties of Osthole

Osthole showcases a wide range of pharmacological actions, including neuroprotective, osteogenic, and anticancer activities. Although structurally distinct from the requested compound, the study on osthole's bioactivities underscores the potential of naturally occurring compounds in therapeutic applications (Zhang et al., 2015).

Guar Gum Applications

Like the galactopyranoside component, guar gum is a polysaccharide with significant industrial and pharmaceutical applications due to its thickening, emulsifying, and gelling properties. This highlights the potential of structurally complex carbohydrates in diverse applications (Thombare et al., 2016).

Hepatoprotective Effects of Hyperoside

Hyperoside, a flavonol glycoside containing a galactopyranosyl unit, exhibits hepatoprotective, anti-inflammatory, and antioxidant activities. This suggests that compounds with galactopyranosyl units can have significant therapeutic potential in liver disease management (Jang, 2022).

Pectins in Biomedical Applications

Pectins, comprising galacturonic acid residues and neutral sugars like galactose, demonstrate wide biomedical applications due to their non-toxic, biocompatible, and biodegradable nature. The diversity in pectin's applications across pharmaceutics and biomedicine underscores the potential utility of complex polysaccharides in scientific research (Noreen et al., 2017).

Propiedades

IUPAC Name |

methyl 8-[(2R,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O12/c1-14(24)31-13-18-20(32-15(2)25)21(33-16(3)26)22(34-17(4)27)23(35-18)30-12-10-8-6-7-9-11-19(28)29-5/h18,20-23H,6-13H2,1-5H3/t18?,20-,21?,22?,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUXWCCGBYMVBI-ZXVYMRSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1[C@@H](C(C([C@@H](O1)OCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)

![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)